molecular formula C17H19N5O5 B1214082 N-((2-hydroxyphenyl)methyl)adenosine CAS No. 50868-58-1

N-((2-hydroxyphenyl)methyl)adenosine

Cat. No.: B1214082
CAS No.: 50868-58-1
M. Wt: 373.4 g/mol
InChI Key: URVCVGNFSZHAOA-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxyphenyl)methyl)adenosine is a purine nucleoside analog that has garnered significant attention due to its potential therapeutic and environmental applications. This compound is a derivative of adenosine, a naturally occurring nucleoside that plays a crucial role in various physiological processes.

Preparation Methods

The synthesis of N-((2-hydroxyphenyl)methyl)adenosine typically involves several steps, including the protection of functional groups, coupling reactions, and deprotection. One common synthetic route involves the use of boron reagents in Suzuki–Miyaura coupling reactions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethyl sulfoxide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-((2-hydroxyphenyl)methyl)adenosine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions for these reactions include the use of catalysts, specific temperatures, and solvents to optimize the reaction rates and yields.

Scientific Research Applications

N-((2-hydroxyphenyl)methyl)adenosine has a wide range of scientific research applications:

    Chemistry: It is used to study various chemical reactions and mechanisms.

    Biology: The compound is employed in research on cell signaling pathways and nucleoside metabolism.

    Medicine: It has potential therapeutic applications, including the development of novel drug therapies.

    Industry: The compound is used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-((2-hydroxyphenyl)methyl)adenosine involves its interaction with specific molecular targets, such as adenosine receptors. These interactions can modulate various physiological processes, including cell signaling and metabolic pathways. The compound’s effects are mediated through its binding to these receptors, influencing downstream signaling cascades .

Comparison with Similar Compounds

N-((2-hydroxyphenyl)methyl)adenosine is unique compared to other similar compounds due to its specific structural features and functional groups. Similar compounds include:

  • N6-(4-Hydroxybenzyl)-adenosine
  • N6-Methyl-2′-deoxyadenosine These compounds share some structural similarities but differ in their functional groups and specific applications.

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-3-1-2-4-10(9)24/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVCVGNFSZHAOA-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042173
Record name N-((2-hydroxyphenyl)methyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50868-58-1
Record name Ortho-topolin riboside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50868-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Hydroxybenzylamino)-9-beta-D-ribofuranosylpurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050868581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((2-hydroxyphenyl)methyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-HYDROXYBENZYL)ADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O1XLV8S38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.